Cas no 944086-09-3 (1-(7-Bromo-1H-indol-3-yl)ethan-1-one)

1-(7-Bromo-1H-indol-3-yl)ethan-1-one structure
944086-09-3 structure
Product Name:1-(7-Bromo-1H-indol-3-yl)ethan-1-one
CAS 번호:944086-09-3
MF:C10H8BrNO
메가와트:238.08062171936
MDL:MFCD20528267
CID:1040233
PubChem ID:16751572
Update Time:2025-10-29

1-(7-Bromo-1H-indol-3-yl)ethan-1-one 화학적 및 물리적 성질

이름 및 식별자

    • 1-(7-Bromo-1H-indol-3-yl)ethanone
    • Ethanone, 1-(7-broMo-1H-indol-3-yl)-
    • 1-(7-Bromo-1H-indol-3-yl)ethan-1-one
    • 6139AC
    • 1-(7-Bromo-1H-indole-3-yl)ethanone
    • ST2403239
    • 1-(7-Bromo-1H-indol-3-yl)ethanone, AldrichCPR
    • 1-(7-Bromo-1H-indol-3-yl)ethanone (ACI)
    • MDL: MFCD20528267
    • 인치: 1S/C10H8BrNO/c1-6(13)8-5-12-10-7(8)3-2-4-9(10)11/h2-5,12H,1H3
    • InChIKey: ZRGRITPJQJCAFA-UHFFFAOYSA-N
    • 미소: O=C(C)C1C2C(=C(C=CC=2)Br)NC=1

계산된 속성

  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 219
  • 토폴로지 분자 극성 표면적: 32.9

1-(7-Bromo-1H-indol-3-yl)ethan-1-one 보안 정보

1-(7-Bromo-1H-indol-3-yl)ethan-1-one 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VJ500-250mg
1-(7-Bromo-1H-indol-3-yl)ethan-1-one
944086-09-3 98%
250mg
891CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VJ500-100mg
1-(7-Bromo-1H-indol-3-yl)ethan-1-one
944086-09-3 98%
100mg
432CNY 2021-05-08
TRC
B014135-100mg
1-(7-Bromo-1H-indol-3-yl)ethan-1-one
944086-09-3
100mg
$ 305.00 2022-06-07
TRC
B014135-250mg
1-(7-Bromo-1H-indol-3-yl)ethan-1-one
944086-09-3
250mg
$ 635.00 2022-06-07
TRC
B014135-500mg
1-(7-Bromo-1H-indol-3-yl)ethan-1-one
944086-09-3
500mg
$ 1010.00 2022-06-07
Matrix Scientific
222541-1g
1-(7-Bromo-1H-indol-3-yl)ethan-1-one, 95% min
944086-09-3 95%
1g
$551.00 2023-09-09
Matrix Scientific
222541-5g
1-(7-Bromo-1H-indol-3-yl)ethan-1-one, 95% min
944086-09-3 95%
5g
$1926.00 2023-09-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B846825-100mg
1-(7-Bromo-1H-indol-3-yl)ethanone
944086-09-3 98%
100mg
573.30 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VJ500-200mg
1-(7-Bromo-1H-indol-3-yl)ethan-1-one
944086-09-3 98%
200mg
558.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VJ500-50mg
1-(7-Bromo-1H-indol-3-yl)ethan-1-one
944086-09-3 98%
50mg
223.0CNY 2021-08-04

1-(7-Bromo-1H-indol-3-yl)ethan-1-one 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Diethylaluminum chloride Solvents: Dichloromethane ;  0 °C; 25 min, 0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 1 - 3 h, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
참조
Bicyclic nitrogen compounds as modulators of ghrelin receptor and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  1.5 - 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  5 min, rt
참조
Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides
Zheng, Yunyun; Li, Jiuling ; Wei, Kai, Molecules, 2022, 27(23),

합성 방법 3

반응 조건
1.1 Reagents: Tin tetrachloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 30 min, rt
1.2 Solvents: Nitromethane ;  2 h, rt
1.3 Solvents: Water ;  cooled
참조
Directed C-H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System
Taskesenligil, Yunus ; Aslan, Murat ; Cogurcu, Tuba; Saracoglu, Nurullah, Journal of Organic Chemistry, 2023, 88(3), 1299-1318

합성 방법 4

반응 조건
1.1 Reagents: Tin tetrachloride Solvents: Toluene ;  2 h, 0 °C → rt
참조
Meridianin D Analogues Display Antibiofilm Activity against MRSA and Increase Colistin Efficacy in Gram-Negative Bacteria
Huggins, William M.; Barker, William T.; Baker, James T.; Hahn, Nicholas A.; Melander, Roberta J.; et al, ACS Medicinal Chemistry Letters, 2018, 9(7), 702-707

합성 방법 5

반응 조건
1.1 Solvents: Toluene ;  10 min, 0 °C
1.2 Reagents: Tin tetrachloride ;  0 °C; 12 h, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
참조
Rhodium(III)-Catalyzed Regioselective Direct C4-Alkylation and C2-Annulation of Indoles: Straightforward Access to Indolopyridone
Biswas, Aniruddha ; Samanta, Rajarshi, European Journal of Organic Chemistry, 2018, 2018(12), 1426-1436

합성 방법 6

반응 조건
1.1 Reagents: Diethylaluminum chloride Solvents: Dichloromethane ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 2 - 4 h, 0 °C
1.3 Solvents: Water ;  pH 7
참조
Rh(III)-Catalyzed [5+1] Annulation of Indole-enaminones with Diazo Compounds To Form Highly Functionalized Carbazoles
Jiang, Zhidong; Zhou, Jianhui; Zhu, Haoran; Liu, Hong ; Zhou, Yu, Organic Letters, 2021, 23(11), 4406-4410

합성 방법 7

반응 조건
1.1 Reagents: Diethylaluminum chloride Solvents: Dichloromethane ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 2 - 4 h, 0 °C
1.3 Reagents: Water ;  pH 7
참조
Palladium-catalyzed regioselective C-H fluoroalkylation of indoles at the C4-position
Borah, Arun Jyoti; Shi, Zhuangzhi, Chemical Communications (Cambridge, 2017, 53(28), 3945-3948

합성 방법 8

반응 조건
1.1 Catalysts: Tin tetrachloride Solvents: Toluene
참조
Synthesis, Protein Kinase Inhibitory Potencies, and in Vitro Antiproliferative Activities of Meridianin Derivatives
Giraud, Francis; Alves, Georges; Debiton, Eric; Nauton, Lionel; Thery, Vincent; et al, Journal of Medicinal Chemistry, 2011, 54(13), 4474-4489

합성 방법 9

반응 조건
1.1 Reagents: Trichloroisocyanuric acid ;  6.5 h, 60 - 70 °C
참조
Symmetric trichloro triazine adducts with N, N'-dimethyl formamide and N, N'-dimethyl acetamide as green Vilsmeier -Haack reagents for effective formylation and acylation of Indoles
Duguta, Govardhan; Muddam, Bhooshan; Kamatala, Chinna Rajanna; Chityala, Yadaiah, Chemical Data Collections, 2020, 28,

합성 방법 10

반응 조건
1.1 Reagents: Tin tetrachloride Solvents: Dichloromethane ;  0 °C; 30 min, rt
1.2 Solvents: Nitromethane ;  3 h, rt
1.3 Reagents: Water
참조
Towards the syntheses of N-H and N-alkylated derivatives of meridianins
Simon, Gaelle; Couthon-Gourves, Helene; Haelters, Jean-Pierre; Corbel, Bernard; Kervarec, Nelly; et al, Journal of Heterocyclic Chemistry, 2007, 44(4), 793-801

합성 방법 11

반응 조건
1.1 Reagents: Tin tetrachloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 30 min, rt
1.2 Solvents: Nitromethane ;  2 h, rt
1.3 Reagents: Water ;  rt
참조
Ketone-Directed Cobalt(III)-Catalyzed Regioselective C2 Amidation of Indoles
Shi, Xinxia; Xu, Weiyan; Wang, Rongchao; Zeng, Xiaofei ; Qiu, Huayu; et al, Journal of Organic Chemistry, 2020, 85(5), 3911-3920

1-(7-Bromo-1H-indol-3-yl)ethan-1-one Raw materials

1-(7-Bromo-1H-indol-3-yl)ethan-1-one Preparation Products

1-(7-Bromo-1H-indol-3-yl)ethan-1-one 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:944086-09-3)1-(7-Bromo-1H-indol-3-yl)ethan-1-one
주문 번호:A859438
인벤토리 상태:in Stock
재다:5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:18
가격 ($):425.0
Email:sales@amadischem.com

1-(7-Bromo-1H-indol-3-yl)ethan-1-one 관련 문헌

추천 공급업체
Amadis Chemical Company Limited
(CAS:944086-09-3)1-(7-Bromo-1H-indol-3-yl)ethan-1-one
A859438
순결:99%
재다:5g
가격 ($):425.0
Email